molecular formula C15H19NO4 B7891970 2-(((Benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid

2-(((Benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid

Cat. No.: B7891970
M. Wt: 277.31 g/mol
InChI Key: RPJMLWMATNCSIS-UHFFFAOYSA-N
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Description

2-(((Benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid is a compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . This compound is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a cyclohexane ring bearing a carboxylic acid group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. One common method involves the reaction of cyclohexane-1-carboxylic acid with benzyl chloroformate in the presence of a base such as triethylamine . The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(((Benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

2-(((Benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid involves its role as a protecting group in organic synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild conditions, typically using hydrogenation or acidic conditions, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

    1-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid: Similar in structure but may differ in stereochemistry.

    2-(((Benzyloxy)carbonyl)amino)cyclopentane-1-carboxylic acid: Contains a cyclopentane ring instead of a cyclohexane ring.

    2-(((Benzyloxy)carbonyl)amino)cycloheptane-1-carboxylic acid: Contains a cycloheptane ring instead of a cyclohexane ring.

Uniqueness

The uniqueness of 2-(((Benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid lies in its specific combination of functional groups and its ability to serve as a versatile protecting group in organic synthesis. Its stability under various reaction conditions and ease of deprotection make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJMLWMATNCSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The ester of step 1 (26.45 g, 86.62 mmol) was dissolved in 250 mL of tetrahydrofuran and treated with a solution of lithium hydroxide monohydrate (10.65 g, 256 mmol) in 250 mL of water and stirred at ambient temperature for 24 h. The reaction mixture was cooled to 0° C. and neutralized with 300 mL of a 1N HCl solution. Ethyl acetate (400 mL) was added and the organic layer was separated, dried over sodium sulfate, filtered and concentrated to give a crude solid. The product was purified by recrystallizing from ethyl acetate/hexanes to give 19.60 g of a white solid. Yield: 82%, MS: 278 (M+H+), mp=120.1-123.1° C.
Name
ester
Quantity
26.45 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
10.65 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Yield
82%

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